molecular formula C9H7F3N2O2 B15280173 7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B15280173
M. Wt: 232.16 g/mol
InChI Key: JYQXJDUQFSULEO-UHFFFAOYSA-N
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Description

7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an oxazole ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with suitable reagents to form the oxazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 2-Amino-5-methylbenzoic acid
  • 2-Amino-4-(trifluoromethyl)benzoic acid

Uniqueness

7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

IUPAC Name

7-amino-3-methyl-5-(trifluoromethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H7F3N2O2/c1-14-6-3-4(9(10,11)12)2-5(13)7(6)16-8(14)15/h2-3H,13H2,1H3

InChI Key

JYQXJDUQFSULEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=CC(=C2OC1=O)N)C(F)(F)F

Origin of Product

United States

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